molecular formula C13H14OS B2584962 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde CAS No. 851288-81-8

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde

Cat. No.: B2584962
CAS No.: 851288-81-8
M. Wt: 218.31
InChI Key: OJICQHXFPNCRRE-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C13H14OS. It is characterized by the presence of a phenylsulfanyl group attached to a cyclohexene ring, which also bears an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of cyclohexene with phenylsulfanyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dichloromethane or tetrahydrofuran

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: 2-(Phenylsulfanyl)cyclohex-1-ene-1-carboxylic acid

    Reduction: 2-(Phenylsulfanyl)cyclohex-1-ene-1-methanol

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylthio)cyclohexanone
  • 2-(Phenylsulfanyl)cyclohexanol
  • 2-(Phenylsulfanyl)cyclohex-1-ene-1-carboxylic acid

Uniqueness

2-(Phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde is unique due to the combination of its phenylsulfanyl and aldehyde functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the synthesis of diverse derivatives.

Properties

IUPAC Name

2-phenylsulfanylcyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,10H,4-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICQHXFPNCRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851288-81-8
Record name 2-(phenylsulfanyl)cyclohex-1-ene-1-carbaldehyde
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